N-(furan-2-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a phenylpyridazine moiety, and a piperidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of the Phenylpyridazine Moiety: This involves the condensation of hydrazine derivatives with substituted benzaldehydes, followed by cyclization to form the pyridazine ring.
Coupling of the Furan and Phenylpyridazine Units: The furan ring is then coupled with the phenylpyridazine moiety using a suitable linker, such as a halomethyl group, under basic conditions.
Formation of the Piperidine Carboxamide Group: The final step involves the reaction of the intermediate compound with piperidine and a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The phenylpyridazine moiety can be reduced to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and phenylpyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the phenylpyridazine moiety may produce dihydropyridazine derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an anticancer agent, particularly targeting the epidermal growth factor receptor (EGFR).
Biological Studies: It is used in studies to understand its cytotoxic activities against various cancer cell lines.
Chemical Biology: The compound serves as a probe to study molecular interactions and pathways involving its target receptors.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). The compound binds to the receptor, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Similar structure with an indole ring instead of a phenylpyridazine moiety.
1-[2-(furan-2-yl)-6-methyl-1,2,3,4-tetrahydroquinolin-4-il]pirrolydin-2-one: Contains a tetrahydroquinoline ring instead of a piperidine ring.
Uniqueness
N-[(FURAN-2-YL)METHYL]-1-(6-PHENYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of a furan ring, phenylpyridazine moiety, and piperidine carboxamide group. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications, particularly in targeting EGFR in cancer cells .
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c26-21(22-14-18-9-5-13-27-18)17-8-4-12-25(15-17)20-11-10-19(23-24-20)16-6-2-1-3-7-16/h1-3,5-7,9-11,13,17H,4,8,12,14-15H2,(H,22,26) |
InChI Key |
ZBDQCIGTCQOBIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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